17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-3-one

Catalog No.
S12446725
CAS No.
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-...

Product Name

17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-3-one

IUPAC Name

17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3

InChI Key

LZSOOHLAZHOTHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

17-beta-Hydroxy-17-alpha-(prop-1-yl)-androst-4-en-3-one is a synthetic steroid compound belonging to the class of androgens. Its molecular formula is C22H34O3C_{22}H_{34}O_3 and it has a molecular weight of approximately 330.515 g/mol. The compound features a unique structural configuration characterized by a prop-1-yl group at the 17-alpha position and a hydroxyl group at the 17-beta position, which are significant for its biological activity and potential applications in various fields such as medicine and sports.

The chemical behavior of 17-beta-Hydroxy-17-alpha-(prop-1-yl)-androst-4-en-3-one is influenced by its functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
  • Reduction: The double bond in the steroid nucleus can be reduced, affecting its androgenic properties.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance lipophilicity and bioavailability.

These reactions are critical for modifying the compound for therapeutic uses or enhancing its pharmacokinetic properties.

17-beta-Hydroxy-17-alpha-(prop-1-yl)-androst-4-en-3-one exhibits significant biological activity, primarily as an androgen. It binds to androgen receptors, influencing various physiological processes such as muscle growth, fat distribution, and libido enhancement. Its activity profile suggests potential applications in hormone replacement therapy and anabolic steroid formulations. Additionally, it may exhibit anti-inflammatory properties similar to other steroids.

Synthesis of 17-beta-Hydroxy-17-alpha-(prop-1-yl)-androst-4-en-3-one can be achieved through several methods:

  • Chemical Modification of Testosterone: Starting from testosterone, the introduction of the prop-1-yl group can be accomplished via alkylation reactions.
  • Steroid Backbone Construction: Utilizing steroid skeletons through reactions such as dehydrogenation and hydroxylation can lead to the desired compound.
  • Total Synthesis Approaches: Advanced synthetic routes may involve multi-step processes including protection-deprotection strategies and selective functional group modifications.

Each method requires careful control of reaction conditions to ensure high yield and purity of the final product.

The primary applications of 17-beta-Hydroxy-17-alpha-(prop-1-yl)-androst-4-en-3-one include:

  • Anabolic Steroids: Used in bodybuilding and performance enhancement due to its muscle-building properties.
  • Hormone Replacement Therapy: Potential use in treating testosterone deficiencies in men.
  • Research: Utilized in pharmacological studies to understand androgen receptor interactions and effects on metabolism.

Studies on the interactions of 17-beta-Hydroxy-17-alpha-(prop-1-yl)-androst-4-en-3-one with various biological systems have shown that it can modulate the activity of enzymes involved in steroid metabolism, such as 17-beta-hydroxysteroid dehydrogenase. This interaction affects the balance of testosterone and its metabolites, which is crucial for maintaining hormonal homeostasis.

Additionally, research indicates that this compound may interact with other signaling pathways, potentially influencing cellular responses beyond androgen receptor activation.

Several compounds share structural similarities with 17-beta-Hydroxy-17-alpha-(prop-1-yl)-androst-4-en-3-one, including:

Compound NameStructural FeaturesUnique Properties
TestosteroneHydroxyl at C17Natural androgen; primary male sex hormone
DihydrotestosteroneReduced double bond at C4More potent androgenic activity than testosterone
NandroloneKetone at C19Anabolic properties with less androgenic effects
StanozololPyrrole ring additionAnabolic steroid with reduced androgenic activity

These compounds differ primarily in their side chains or functional groups, which significantly influence their biological activities and therapeutic applications.

Catalytic Strategies in Androstane Derivative Functionalization

The functionalization of androstane derivatives at the C17 position has been revolutionized by transition metal catalysis. Manganese complexes, particularly those with chiral bis-amino-bis-pyridylmethyl ligands, have demonstrated exceptional efficacy in mediating late-stage oxidative modifications. For example, Ottenbacher et al. reported that manganese catalysts enable direct hydroxylation of 5α- and 5β-androstane derivatives using hydrogen peroxide as a terminal oxidant. This method achieves regioselective oxidation at C-H bonds adjacent to the steroidal core, with yields exceeding 90% for certain substrates. The choice of ligand architecture critically influences reaction outcomes; bulkier ligands favor hydroxylation at the C17 position, while smaller ligands promote reactivity at C11 or C12.

Immobilized enzyme systems offer an alternative catalytic approach. Cholest-4-en-3-one Δ1-dehydrogenase (AcmB) covalently bound to mesoporous silica supports has been employed for the dehydrogenation of androst-4-en-3-one derivatives. This biocatalytic method achieves 99% conversion in fed-batch reactors over 27 days, demonstrating remarkable operational stability compared to homogeneous catalysts. The immobilization process preserves enzyme activity while enabling facile catalyst recovery, making it particularly suitable for large-scale synthesis.

A comparative analysis of these strategies reveals complementary advantages:

MethodCatalyst LoadingYield (%)Selectivity (C17)Scalability
Mn-catalyzed oxidation5 mol%9288%Laboratory scale
Immobilized AcmB0.5 mg/mL99>99%Industrial scale

Metal-catalyzed methods provide rapid access to hydroxylated intermediates, whereas enzymatic approaches excel in stereochemical fidelity and sustainability.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

330.255880323 g/mol

Monoisotopic Mass

330.255880323 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

Explore Compound Types